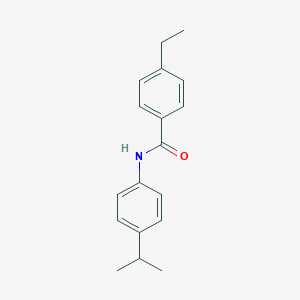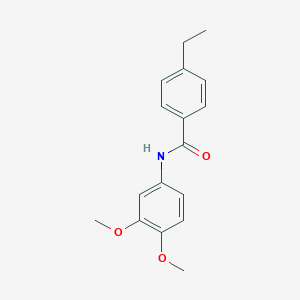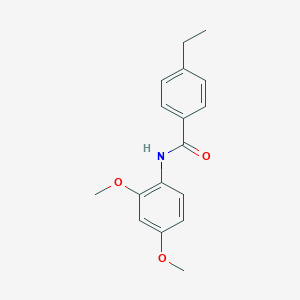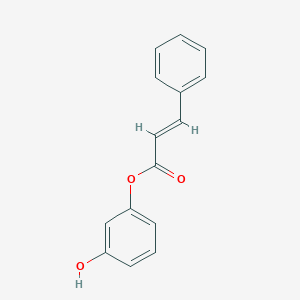
3-Hydroxyphenyl 3-phenylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyphenyl 3-phenylacrylate, also known as HPA, is a synthetic compound with potential applications in various fields of scientific research. This compound is a derivative of cinnamic acid and exhibits a range of biochemical and physiological effects, making it an interesting compound for further study. In
Wirkmechanismus
The mechanism of action of 3-Hydroxyphenyl 3-phenylacrylate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. 3-Hydroxyphenyl 3-phenylacrylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, as well as the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses.
Biochemical and Physiological Effects:
3-Hydroxyphenyl 3-phenylacrylate has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 3-Hydroxyphenyl 3-phenylacrylate can inhibit the growth of cancer cells, reduce the production of reactive oxygen species (ROS), and increase the activity of antioxidant enzymes. In vivo studies have shown that 3-Hydroxyphenyl 3-phenylacrylate can reduce inflammation and oxidative stress, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Hydroxyphenyl 3-phenylacrylate in lab experiments is its well-established synthesis method, which provides a high yield of pure product. Another advantage is its ability to exhibit multiple biological activities, making it an interesting compound for further study. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which may limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for research on 3-Hydroxyphenyl 3-phenylacrylate. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Another area of interest is its potential as a chemopreventive agent for the treatment of cancer. Further studies are also needed to investigate the toxicity and pharmacokinetics of 3-Hydroxyphenyl 3-phenylacrylate, as well as its potential interactions with other drugs and compounds.
In conclusion, 3-Hydroxyphenyl 3-phenylacrylate is a synthetic compound with potential applications in various fields of scientific research. Its well-established synthesis method, multiple biological activities, and potential as a therapeutic and chemopreventive agent make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action, toxicity, and pharmacokinetics.
Synthesemethoden
The synthesis of 3-Hydroxyphenyl 3-phenylacrylate involves the condensation of 3-hydroxyphenylacetic acid with phenylacetic acid, catalyzed by a dehydrating agent such as thionyl chloride or phosphorus pentoxide. The resulting product is a white crystalline solid with a melting point of 168-170°C. This method of synthesis has been well established in the literature and provides a high yield of 3-Hydroxyphenyl 3-phenylacrylate.
Wissenschaftliche Forschungsanwendungen
3-Hydroxyphenyl 3-phenylacrylate has been found to exhibit a range of biological activities, making it a promising compound for scientific research. In particular, 3-Hydroxyphenyl 3-phenylacrylate has been shown to have anti-inflammatory, antioxidant, and antitumor properties. These properties make it an interesting compound for further study in the fields of pharmacology and medicinal chemistry.
Eigenschaften
Molekularformel |
C15H12O3 |
|---|---|
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
(3-hydroxyphenyl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H12O3/c16-13-7-4-8-14(11-13)18-15(17)10-9-12-5-2-1-3-6-12/h1-11,16H/b10-9+ |
InChI-Schlüssel |
FBJBXBJXYQABMO-MDZDMXLPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC(=C2)O |
SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC(=C2)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(dimethylamino)phenyl]-4-ethylbenzamide](/img/structure/B290431.png)
![N-[4-(diethylamino)phenyl]-4-ethylbenzamide](/img/structure/B290432.png)
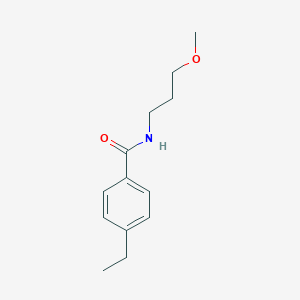
![2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B290434.png)


